5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol
CAS No.: 1261904-24-8
Cat. No.: VC11758156
Molecular Formula: C15H13F3O3
Molecular Weight: 298.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261904-24-8 |
|---|---|
| Molecular Formula | C15H13F3O3 |
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | 2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
| Standard InChI | InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3 |
| Standard InChI Key | JKDLQWHYEROBLF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol consists of two aromatic rings:
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Ring A: A 2-methoxyphenol moiety (hydroquinone derivative with a methoxy group at position 2).
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Ring B: A 2-methoxy-5-trifluoromethylphenyl group linked to Ring A at position 5.
The trifluoromethyl (-CF) group at position 5 of Ring B introduces steric bulk and electron-withdrawing effects, which may influence solubility and receptor-binding interactions .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | 2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
| CAS Number | 1261904-24-8 |
| Solubility (Predicted) | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Cross-Coupling Strategies
The primary synthesis route involves Ullmann-type coupling between:
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A 2-methoxy-5-trifluoromethylphenyl halide (e.g., bromide or iodide).
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A 2-methoxyphenol derivative.
Key Steps:
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Halogenation: Introduction of a halogen at position 5 of 2-methoxyphenol.
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Catalytic Coupling: Palladium (e.g., Pd(OAc)) or copper (e.g., CuI) catalysts mediate C-C bond formation under inert atmospheres .
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Deprotection: Removal of protecting groups (e.g., methyl ethers) using reagents like BBr .
Optimization Challenges
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Yield: Early protocols report yields of 40–60%, limited by steric hindrance from the -CF group.
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Purification: Column chromatography on silica gel is required due to byproduct formation .
Physicochemical and Spectroscopic Profiles
Stability Analysis
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Thermal Stability: Decomposes above 200°C without melting, consistent with phenolic compounds.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass recommended.
Spectroscopic Data
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H NMR (400 MHz, CDCl):
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δ 6.95 (d, Hz, 1H, H-6).
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δ 6.88 (s, 1H, H-3').
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δ 3.91 (s, 3H, OCH).
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F NMR: δ -62.5 (s, CF).
Research Gaps and Future Directions
Priority Studies
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Pharmacokinetics: ADMET profiling to assess oral bioavailability.
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Target Identification: High-throughput screening against neurological receptors .
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Synthetic Scalability: Developing continuous-flow reactors to improve yield .
Collaborative Opportunities
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